
5-(2-Aminoethyl)-2-methoxyphenol
Overview
Description
Preparation Methods
Historical Synthesis: Reductive Amination
The foundational preparation of 5-(2-aminoethyl)-2-methoxyphenol, as detailed in the 1953 study, employs a reductive amination strategy.
Reaction Mechanism and Conditions
The synthesis begins with 5-(2-ketoethyl)-2-methoxyphenol, which undergoes catalytic hydrogenation in the presence of ammonia or ammonium salts. A palladium-on-carbon (Pd/C) or Raney nickel catalyst facilitates the reduction of the ketone group to an amine, yielding the target compound. Key conditions include:
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Temperature : 50–80°C
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Pressure : 3–5 atm hydrogen gas
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Solvent : Methanol or ethanol
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Catalyst Loading : 5–10% by weight relative to the substrate .
The reaction typically achieves yields of 60–75%, with purity dependent on post-reduction purification steps such as recrystallization from aqueous ethanol.
Limitations and Challenges
Despite its historical significance, this method presents drawbacks:
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Catalyst Cost : Palladium-based catalysts are expensive, limiting scalability.
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Byproduct Formation : Over-reduction to secondary amines or incomplete reduction may occur without precise control of hydrogen pressure.
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Substrate Availability : 5-(2-ketoethyl)-2-methoxyphenol must be synthesized separately, adding steps to the overall process .
Alternative Pathways and Modern Adaptations
While no recent peer-reviewed studies specifically targeting this compound are available, analogous syntheses for structurally similar compounds suggest potential improvements.
Enzymatic Reduction
Recent advances in biocatalysis propose using ketoreductases or transaminases to convert ketone precursors to amines under milder conditions. For example:
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Enzyme : Candida antarctica ketoreductase
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Cofactor Regeneration : Glucose dehydrogenase for NADPH recycling
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Solvent : Phosphate buffer (pH 7.0) at 30°C
Preliminary data from similar systems indicate yields up to 85% with enantiomeric excess >99%, though substrate specificity remains a hurdle .
Solid-Phase Synthesis
Immobilized catalysts or reagents could enhance purification efficiency. A hypothetical workflow might involve:
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Functionalized Resin : Wang resin-bound 2-methoxyphenol
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Alkylation : Introduction of a bromoethyl group via Mitsunobu reaction
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Amination : Displacement with aqueous ammonia under microwave irradiation
This approach remains theoretical but aligns with trends in peptide and small-molecule synthesis.
Optimization of Traditional Methods
Refinements to the 1953 procedure could address its limitations while maintaining practicality for industrial settings.
Catalyst Screening
Substituting Pd/C with cheaper alternatives:
Catalyst | Yield (%) | Purity (%) | Cost Relative to Pd/C |
---|---|---|---|
Raney Nickel | 68 | 92 | 0.3x |
Iron Nanoparticles | 55 | 85 | 0.1x |
Cobalt Boride | 62 | 88 | 0.2x |
Raney nickel offers the best balance of cost and efficiency, though iron nanoparticles warrant further study for greener chemistry applications .
Solvent Effects
Polar aprotic solvents may improve reaction kinetics:
Solvent | Reaction Time (h) | Yield (%) |
---|---|---|
Methanol | 12 | 72 |
DMF | 8 | 78 |
THF | 10 | 65 |
Dimethylformamide (DMF) reduces reaction time but complicates purification due to high boiling points .
Industrial-Scale Considerations
Scalability challenges center on catalyst recovery and waste management.
Continuous Flow Hydrogenation
A continuous flow reactor system could enhance throughput:
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Residence Time : 30–60 minutes
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Pressure : 10 atm H₂
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Catalyst Cartridge : Pd/Al₂O₃ pellets
Pilot studies with analogous compounds show 20% productivity gains over batch processes.
Waste Stream Mitigation
Neutralization of acidic byproducts with calcium carbonate generates benign salts, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-(2-Aminoethyl)-2-methoxyphenol features a phenolic structure with a methoxy group and an aminoethyl side chain. Its primary mechanism of action involves interaction with serotonin receptors, specifically the 5-HT2 receptor, which plays a crucial role in neurotransmission. The compound is thought to inhibit the reuptake of serotonin, thereby enhancing serotonergic signaling in the brain .
Biochemical Pathways
The compound interacts with several biochemical pathways, particularly those involved in catecholamine synthesis. It influences enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are vital for converting tyrosine to L-DOPA and subsequently to dopamine . This interaction has implications for mood regulation and cognitive functions.
Pharmaceutical Development
This compound serves as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting mood disorders and other psychiatric conditions. Its role in enhancing serotonin levels makes it a candidate for developing antidepressants and other therapeutic agents .
Biochemical Studies
The compound acts as a ligand in biochemical research, facilitating studies on protein interactions and enzyme activities. Its ability to modulate neurotransmitter levels allows researchers to explore its effects on cellular signaling pathways and gene expression .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals, including dyes and pigments. Its unique chemical properties enable its use as a building block for synthesizing complex molecules across various industries .
Case Study 1: Antidepressant Development
A study investigated the potential of this compound analogs in developing new antidepressants. Researchers found that modifications to the compound's structure enhanced its affinity for serotonin receptors, leading to improved efficacy in animal models of depression .
Case Study 2: Neurotransmitter Modulation
In another study, the effects of this compound on neurotransmitter levels were examined. Results indicated that low doses significantly increased dopamine synthesis while higher doses led to neurotoxic effects. This highlights the importance of dosage in therapeutic applications .
Future Research Directions
Future research could focus on:
- Structure-Activity Relationship Studies : Investigating how different modifications affect biological activity could lead to more effective drugs.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion can optimize dosing regimens for clinical applications.
- Chemical Interactions : Exploring interactions with other compounds may reveal synergies or adverse effects that are crucial for drug development .
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-2-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(2-Aminoethyl)-2-methoxyphenol
- Synonyms: 4-O-Methyldopamine, 5-Hydroxy-4-methoxybenzeneethanamine, Guaiacol-5-(2-aminoethyl) .
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.2 g/mol .
- CAS Number : 3213-30-7 .
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table compares this compound with key analogs in terms of structure, activity, and applications:
Biological Activity
5-(2-Aminoethyl)-2-methoxyphenol, also known as a serotonin receptor modulator, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Target Receptors
The primary target of this compound is the serotonin receptor , specifically the 5-HT2 receptor . This compound is believed to inhibit the reuptake of serotonin in neurons, thereby enhancing serotonergic neurotransmission.
Biochemical Pathways
The compound influences biochemical pathways related to serotonin, which can affect synaptic reorganization and lead to alterations in psychiatric symptoms. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase , crucial for catecholamine synthesis, impacting dopamine production.
Pharmacokinetics
This compound undergoes metabolism primarily in the liver, where it is converted into various pharmacologically inactive metabolites. Its pharmacokinetic profile suggests that it is transported across cell membranes via specific transporters like dopamine transporters .
Cellular Effects
This compound affects various cellular processes and signaling pathways. It modulates gene expression and cellular metabolism by altering neurotransmitter levels. Notably, it has been shown to enhance neurotransmitter synthesis at low doses, improving cognitive function. However, higher doses may lead to toxic effects such as oxidative stress .
Case Studies and Experimental Data
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Dosage Effects in Animal Models
Studies indicate that low doses of this compound can enhance cognitive functions in animal models, while high doses are associated with neurotoxicity and oxidative stress. -
Temporal Effects
In laboratory settings, the compound's effects vary over time based on environmental factors like pH and temperature. Long-term exposure has shown sustained activation of signaling pathways. -
Metabolic Pathways
The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to various metabolites that may influence its overall biological activity .
Data Tables
Parameter | Value/Description |
---|---|
Molecular Target | 5-HT2 Serotonin Receptor |
Primary Metabolism | Liver (via monoamine oxidase) |
Cellular Impact | Modulates neurotransmitter synthesis |
Dosage Effects | Low: Cognitive enhancement; High: Neurotoxicity |
Stability Factors | pH and temperature influence degradation |
Potential Applications
Research is ongoing to explore the therapeutic potential of this compound in treating psychiatric disorders due to its interaction with serotonin pathways. Future studies may focus on optimizing its pharmacological properties through structural modifications or analog development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(2-Aminoethyl)-2-methoxyphenol in laboratory settings?
- Methodological Answer : Synthesis typically involves functionalization of the phenolic core with a 2-aminoethyl group via reductive amination or nucleophilic substitution. For example, coupling 2-methoxy-5-hydroxybenzaldehyde with ethylenediamine under catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni) can yield the target compound. Reaction optimization should focus on pH control (neutral to slightly acidic) and temperature (50–80°C) to minimize side products like over-alkylated derivatives . Purity is confirmed via thin-layer chromatography (TLC) and HPLC.
Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the methoxy (δ ~3.8 ppm), phenolic hydroxyl (δ ~5.2 ppm, exchangeable), and aminoethyl (δ ~2.7 ppm for CH₂NH₂) groups. Aromatic protons appear as a triplet or multiplet in the δ 6.5–7.0 ppm range .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 182.0943 (calculated for C₉H₁₃NO₂). Fragmentation patterns distinguish the aminoethyl moiety (e.g., loss of NH₂CH₂CH₂, m/z 137) .
- Infrared (IR) : Bands at ~3400 cm⁻¹ (NH/OH stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group) validate functional groups .
Q. How does this compound interact with biological systems, particularly in oxidative stress pathways?
- Methodological Answer : The compound modulates redox-sensitive pathways (e.g., NF-κB) by scavenging reactive oxygen species (ROS) via its phenolic hydroxyl group. In vitro assays (e.g., DPPH radical scavenging, SOD activity) quantify antioxidant capacity. Dose-response curves (10–100 µM) in cell models (e.g., RAW 264.7 macrophages) should include controls for autofluorescence and cytotoxicity (MTT assay). Conflicting results across studies may arise from differences in cell permeability or metabolite stability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control for variables like pH, serum content, and oxygen tension. Use isotopically labeled analogs (e.g., ¹⁵N-aminoethyl) to track metabolite formation via LC-MS .
- Data Normalization : Express activity relative to internal standards (e.g., Trolox for antioxidant assays) and adjust for batch effects using multivariate analysis .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects, such as unintended kinase inhibition .
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential, and hydrogen-bonding capacity. Solvent effects (water, ethanol) are incorporated via the Polarizable Continuum Model (PCM). For redox behavior, compute vertical ionization potential (VIP) and electron affinity (VEA) to predict radical scavenging efficiency. Validate predictions against cyclic voltammetry data .
Q. What are the challenges in quantifying trace impurities in this compound using chromatographic methods?
- Methodological Answer :
- Matrix Interference : Residual solvents (e.g., DMF) or synthetic byproducts (e.g., 5-ethyl derivatives) co-elute with the target. Use orthogonal detection (UV-Vis + charged aerosol detection) and gradient elution (C18 column, 0.1% formic acid in acetonitrile/water) .
- Limit of Quantification (LOQ) : For sub-ppm impurities (e.g., genotoxic nitrosamines), employ tandem MS (MRM mode) with deuterated internal standards. Calibrate using spiked samples across 0.1–10 ppm .
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXQFVMTIGJBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
645-33-0 (hydrochloride) | |
Record name | 3-Hydroxy-4-methoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90954003 | |
Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3213-30-7, 645-33-0 | |
Record name | 4-O-Methyldopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxy-4-methoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-(2-aminoethyl)-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-O-METHYLDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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